molecular formula C29H24N2O5 B12194020 (4E)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12194020
M. Wt: 480.5 g/mol
InChI Key: QBZYMFUMKYPPFK-IMVLJIQESA-N
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Description

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including furan, pyridine, and pyrrolone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for a variety of chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyridine intermediates, followed by their coupling through various organic reactions such as condensation and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions include various substituted furans, pyridines, and pyrrolones, which can be further modified for specific applications .

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diverse functional groups allow it to bind to multiple sites, modulating various biochemical pathways. This multi-target approach enhances its efficacy and reduces the likelihood of resistance development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(furan-2-yl)methyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O5/c1-19-5-2-6-20(15-19)18-36-23-11-9-21(10-12-23)27(32)25-26(22-7-3-13-30-16-22)31(29(34)28(25)33)17-24-8-4-14-35-24/h2-16,26,32H,17-18H2,1H3/b27-25+

InChI Key

QBZYMFUMKYPPFK-IMVLJIQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CN=CC=C5)O

Origin of Product

United States

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